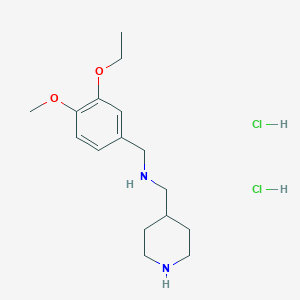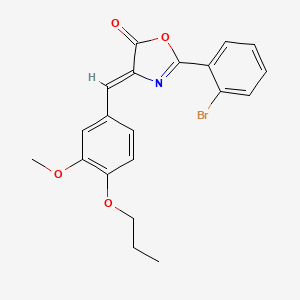![molecular formula C26H31ClN2O2 B4728436 2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B4728436.png)
2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide
Descripción general
Descripción
2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide, also known as DCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinase D (PKD), a family of serine/threonine kinases that play important roles in a variety of cellular processes, including cell proliferation, differentiation, and survival. In
Mecanismo De Acción
2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide exerts its effects by inhibiting the activity of PKD, which is involved in a variety of cellular processes. PKD is activated by various stimuli, including growth factors, stress signals, and cytokines, and plays important roles in cell proliferation, differentiation, survival, and migration. By inhibiting PKD, this compound blocks these cellular processes and leads to the inhibition of growth and survival of cancer cells, neuroprotection, and inhibition of smooth muscle cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, this compound inhibits the activation of PKD, which leads to the inhibition of cell growth and survival. In neuronal cells, this compound has been shown to protect against cell death induced by oxidative stress and other insults. In smooth muscle cells, this compound inhibits the proliferation and migration of these cells, which is a key process in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide has several advantages as a research tool, including its potency and specificity for PKD inhibition, its ability to inhibit PKD in vivo, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, including its potential for off-target effects, its limited solubility in aqueous solutions, and its high cost.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide and its potential applications. One area of interest is the development of more potent and selective PKD inhibitors, which could have even greater therapeutic potential in cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the investigation of the role of PKD in other cellular processes and diseases, which could lead to the identification of new therapeutic targets. Finally, the development of new methods for the delivery of this compound to specific tissues and cells could enhance its therapeutic potential and reduce its potential for off-target effects.
Aplicaciones Científicas De Investigación
2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide has been shown to have potential applications in a variety of scientific research areas, including cancer biology, neurobiology, and cardiovascular research. In cancer biology, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activation of PKD, which is often overexpressed in cancer cells. In neurobiology, this compound has been shown to have neuroprotective effects by inhibiting PKD-mediated cell death pathways. In cardiovascular research, this compound has been shown to inhibit the proliferation of smooth muscle cells, which is a key process in the development of atherosclerosis.
Propiedades
IUPAC Name |
2-chloro-N-[4-(dicyclohexylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O2/c27-24-14-8-7-13-23(24)25(30)28-20-17-15-19(16-18-20)26(31)29(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWDGRIQTKNXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4728357.png)
![1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine](/img/structure/B4728360.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4728362.png)

![dimethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B4728387.png)
![2-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4728400.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4728402.png)
![N-cyclohexyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4728406.png)
![N'-[(4-bromo-2-thienyl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4728408.png)
![2-({[4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4728418.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728419.png)
![4-[(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4728420.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4728423.png)
